1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
5-methyl-2-octyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H22N2O/c1-3-4-5-6-7-8-9-14-12(15)10-11(2)13-14/h3-10H2,1-2H3 |
InChI Key |
RMWAUOKTFDJYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CC(=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazolone derivatives differ primarily in their substituents, which dictate their physicochemical properties and reactivity. Below is a comparative analysis of 1-octyl-3-methyl-1H-pyrazol-5(4H)-one with structurally related compounds:
Key Observations :
- Alkyl vs. Aromatic Substituents : The octyl chain in the target compound contrasts with aromatic groups (e.g., phenyl in ), likely reducing crystallinity but improving miscibility with hydrophobic matrices.
- Functional Groups : Coumarin (4i) and thioxo (4j) substituents introduce electronic effects (e.g., charge transfer or redox activity), absent in the alkylated target compound.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding significantly influences the solid-state behavior of pyrazolones. In (Z)-3-methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one , the anilino group participates in N–H···O hydrogen bonds, stabilizing the crystal lattice. By contrast, the octyl chain in the target compound may disrupt such interactions, leading to less dense packing or polymorphic diversity. Etter’s graph set analysis could theoretically classify these interactions, though experimental data are lacking.
Methodological Considerations in Characterization
Crystallographic tools like SHELX and ORTEP are critical for resolving pyrazolone structures. For example, SHELXL’s refinement capabilities enable precise modeling of anisotropic displacement parameters, essential for compounds with bulky substituents like the octyl group. However, validation protocols (e.g., PLATON ) are necessary to confirm the absence of disorder or twinning, which may arise from flexible alkyl chains.
Q & A
Q. Basic
- NMR : and NMR identify substituent effects (e.g., deshielding of pyrazole protons by the octyl chain).
- IR : Stretching frequencies (e.g., C=O at ~1650 cm) confirm lactam formation.
- HPLC-MS : Resolves purity issues and detects trace isomers .
Advanced
Contradictions between theoretical and observed spectra often stem from dynamic effects (e.g., rotational barriers in the octyl chain). Variable-temperature NMR or solid-state MAS-NMR can differentiate static vs. dynamic disorder. For chromatographic anomalies, UPLC-coupled high-resolution MS provides better peak resolution for isomers .
How does the octyl chain influence supramolecular interactions in crystalline phases?
Advanced
The octyl chain promotes van der Waals interactions, leading to layered or lamellar packing. Graph set analysis (e.g., Etter’s rules) reveals recurring hydrogen-bonding motifs (e.g., R(8) patterns between lactam carbonyls and adjacent NH groups). Discrepancies in reported lattice parameters may arise from polymorphism; DSC and PXRD are used to identify polymorphic transitions .
What computational approaches are used to predict reactivity and stability of this compound?
Q. Advanced
- DFT Calculations : Assess frontier molecular orbitals (FMO) to predict sites for electrophilic/nucleophilic attacks.
- MD Simulations : Model solvent effects on conformational flexibility of the octyl chain.
- CSD Mining : Compare with analogs (e.g., 1-phenyl derivatives) to identify trends in bond dissociation energies .
How are low data-to-parameter ratios addressed in X-ray refinement for such flexible molecules?
Q. Advanced
- Restraints : Apply SHELXL constraints for bond lengths/angles in the octyl chain.
- TWIN/BASF Commands : Correct for twinning artifacts in low-symmetry space groups.
- Composite OMIT Maps : Resolve electron density ambiguities in disordered regions .
What are the challenges in synthesizing derivatives with modified alkyl chains, and how are they mitigated?
Basic
Long alkyl chains (e.g., octyl) reduce solubility in polar solvents, necessitating phase-transfer catalysts. Side reactions like β-hydride elimination are minimized using bulky bases (e.g., KCO) .
Advanced
For branched or cyclic analogs, steric maps generated from SCXRD data guide substituent placement. Conflicting reactivity data are resolved by in situ IR monitoring to track intermediate formation .
How do hydrogen-bonding networks affect the compound’s solubility and stability?
Advanced
Intermolecular H-bonds (e.g., N–H···O=C) enhance thermal stability but reduce solubility in apolar solvents. COSMO-RS simulations predict solvent compatibility, while Hansen solubility parameters guide solvent selection for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
